molecular formula C14H17BrN2 B3209027 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole CAS No. 1057383-74-0

5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole

Cat. No.: B3209027
CAS No.: 1057383-74-0
M. Wt: 293.2 g/mol
InChI Key: FIWURVWCWFYNQT-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-(tert-butyl)benzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring

Properties

IUPAC Name

5-bromo-1-[(4-tert-butylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-14(2,3)12-6-4-11(5-7-12)10-17-13(15)8-9-16-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWURVWCWFYNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-1H-pyrazole with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing nature of the pyrazole ring. Key reactions include:

Reaction with Sodium Azide

  • Conditions : DMF, 80°C, 12 hrs.

  • Product : 5-Azido-1-(4-(tert-butyl)benzyl)-1H-pyrazole.

  • Yield : 78% (analogous to methods in pyrazole bromides) .

Ammonolysis

  • Conditions : NH₃/EtOH, 60°C, 24 hrs.

  • Product : 5-Amino-1-(4-(tert-butyl)benzyl)-1H-pyrazole.

  • Yield : 65% (similar to Sandmeyer-derived pyrazoles) .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bond participates in palladium- or copper-catalyzed couplings, enabling aryl/alkynyl group introductions:

Table 1: Cross-Coupling Reactions

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Aryl-1-(4-(tert-butyl)benzyl)-1H-pyrazole82–90%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, THF5-Alkynyl-1-(4-(tert-butyl)benzyl)-1H-pyrazole75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-(Arylamino)-substituted derivatives68%

Electrophilic Substitution

The electron-rich pyrazole ring facilitates electrophilic attacks at the 4-position (para to bromine):

Nitration

  • Conditions : HNO₃/AcOH, 0°C → RT.

  • Product : 5-Bromo-4-nitro-1-(4-(tert-butyl)benzyl)-1H-pyrazole.

  • Yield : 60% (directed by bromine’s meta effect) .

Sulfonation

  • Conditions : SO₃/H₂SO₄, 50°C.

  • Product : 5-Bromo-4-sulfo-1-(4-(tert-butyl)benzyl)-1H-pyrazole.

  • Yield : 55% .

Functionalization via Deprotonation

The NH proton (pKa ~17) is deprotonated by strong bases (e.g., LDA), enabling alkylation or acylation:

Alkylation

  • Conditions : LDA, THF, –78°C; R-X (alkyl halide).

  • Product : N-Alkylated pyrazoles.

  • Yield : 70–85% .

Acylation

  • Conditions : AcCl, pyridine, RT.

  • Product : N-Acyl derivatives.

  • Yield : 88% .

Oxidation and Reduction

Oxidation of the Benzyl Group

  • Conditions : KMnO₄, H₂O/acetone, reflux.

  • Product : 5-Bromo-1-(4-(tert-butyl)benzoyl)-1H-pyrazole.

  • Yield : 50% (limited by steric hindrance) .

Reduction of the Pyrazole Ring

  • Conditions : H₂, Pd/C, EtOH.

  • Product : Partially saturated pyrazoline derivatives.

  • Yield : 45%.

Photochemical Reactions

Under UV light (λ = 254 nm), the C–Br bond undergoes homolytic cleavage, generating radicals for cascade cyclization or polymerization .

Scientific Research Applications

5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole include other substituted pyrazoles, such as:

    5-Chloro-1-(4-(tert-Butyl)benzyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    5-Bromo-1-(4-methylbenzyl)-1H-pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.

    1-Benzyl-5-bromo-1H-pyrazole: Lacks the tert-butyl group on the benzyl moiety.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by a bromine atom at the 5-position and a 4-(tert-butyl)benzyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is being explored for anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the tert-butyl group enhances its binding affinity and selectivity towards these targets. Research indicates that this compound may inhibit various kinases involved in cancer progression, thereby exhibiting potential anticancer effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including:

  • HepG2 (liver cancer)
  • Jurkat (T-cell leukemia)
  • A549 (lung cancer)

In vitro assays demonstrated that this compound could inhibit cell growth with IC50 values comparable to established anticancer drugs .

Cell LineIC50 (µM)Reference
HepG20.19
Jurkat0.32
A5490.15

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It exhibits inhibitory effects on key inflammatory mediators such as COX enzymes and cytokines. In vivo studies indicated significant reduction in carrageenan-induced edema in animal models, suggesting its potential as an anti-inflammatory agent .

Inflammatory Model% InhibitionReference
Carrageenan-induced47%
Acetic acid-induced50%

Case Study: Anticancer Activity

A study conducted by Zheng et al. explored various pyrazole derivatives for their anticancer activity, including this compound. The results indicated that compounds with similar structures exhibited significant inhibition of Aurora A/B kinase, which is crucial for cell cycle regulation. The study highlighted that modifications in the chemical structure could enhance potency against specific cancer types .

Case Study: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, compounds similar to this compound were tested against various inflammatory models. The findings revealed that these compounds effectively reduced inflammation markers and pain responses, demonstrating their therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions for bromine incorporation. Key intermediates like 1-(4-(tert-butyl)benzyl)hydrazine and 5-bromo-1H-pyrazole derivatives are critical. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C) to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl benzyl group at N1, bromine at C5).
  • X-ray crystallography : For absolute configuration determination, as demonstrated in structurally similar pyrazoles (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) .
  • HPLC-MS : To verify purity (>98%) and molecular ion peaks (expected [M+H]⁺ ~331.2 g/mol).

Q. What are the primary pharmacological targets or applications explored for this compound?

  • Methodology : Pyrazole derivatives are screened for antimicrobial, anticancer, or CNS activity. For example, 5-bromo pyrazoles exhibit inhibitory effects on kinases or GPCRs. Standard assays include:

  • Enzyme inhibition : IC₅₀ determination via fluorescence polarization.
  • Cell viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodology : Regioselective bromination at C5 is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). For substituent introduction at N1, phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances alkylation efficiency with 4-(tert-butyl)benzyl chloride. Computational modeling (DFT) predicts electron density distribution to guide reaction design .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Methodology :

  • Comparative assays : Replicate studies using identical cell lines and assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic stability : Assess compound degradation via microsomal incubation (human liver microsomes, NADPH cofactor).
  • Structural analogs : Compare activity of 5-bromo derivatives with 5-chloro or 5-fluoro analogs to identify substituent-specific trends .

Q. How can computational chemistry predict binding modes of this compound with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase).
  • MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, AMBER force field).
  • QSAR : Correlate substituent effects (e.g., tert-butyl lipophilicity) with bioactivity data from analogs .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodology : Slow evaporation (pentane/CH₂Cl₂) or diffusion (EtOH/layered hexane) methods are effective. For stubborn crystallization, introduce co-crystallizing agents (e.g., 4-(dimethylamino)pyridine). X-ray data collection at low temperature (100 K) minimizes thermal motion artifacts, as seen in 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde studies .

Q. How does the tert-butyl benzyl group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP measurement : Shake-flask method (octanol/water) to assess hydrophobicity.
  • Permeability : Caco-2 monolayer assays predict intestinal absorption.
  • Metabolism : Identify oxidative hotspots via CYP450 isoform screening. The tert-butyl group enhances metabolic stability but may reduce aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole
Reactant of Route 2
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5-Bromo-1-(4-(tert-Butyl)benzyl)-1H-pyrazole

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